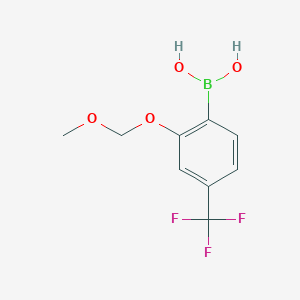
2-Methoxymethoxy-4-(trifluoromethyl)phenylboronic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxymethoxy-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . This compound contains a phenyl group with a trifluoromethyl and a methoxymethoxy substituent .
Molecular Structure Analysis
The molecular structure of 2-Methoxymethoxy-4-(trifluoromethyl)phenylboronic acid consists of a phenyl ring substituted with a trifluoromethyl group, a methoxymethoxy group, and a boronic acid group . The exact molecular structure could not be found in the available resources.科学的研究の応用
2M4TFPBA has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, such as polymers and pharmaceuticals, as well as in the manufacture of various materials. In addition, it has been used in the study of biological systems, particularly in the fields of biochemistry and biophysics. It has been used as a tool for understanding and manipulating biological systems, such as proteins, enzymes, and other macromolecules. It has also been used to study the effects of drugs and other compounds on biological systems.
作用機序
Target of Action
Boronic acids, in general, are known to interact with various enzymes and receptors in biological systems .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can lead to changes in their function .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis .
Pharmacokinetics
The bioavailability of boronic acids is generally influenced by their ability to form reversible covalent complexes with biological molecules .
Result of Action
Boronic acids are known to have diverse biological activities, including antibacterial, antifungal, and anticancer effects .
実験室実験の利点と制限
2M4TFPBA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it has a wide range of applications in the field of organic chemistry, which makes it an ideal tool for studying the effects of drugs and other compounds on biological systems. However, it has several limitations as well. It is susceptible to hydrolysis and is not very soluble in water, which can limit its use in certain experiments.
将来の方向性
2M4TFPBA has a wide range of applications in the field of organic chemistry and has been used in the study of biological systems, particularly in the fields of biochemistry and biophysics. As such, there are many potential future directions for the use of this reagent. These include the use of 2M4TFPBA in the synthesis of new compounds, the study of the effects of drugs and other compounds on biological systems, and the development of new methods for manipulating biological systems. Additionally, 2M4TFPBA could be used to study the effects of drugs and other compounds on the biochemical and physiological processes of cells, such as cell growth, differentiation, and apoptosis. Finally, 2M4TFPBA could be used to develop new materials and to study the effects of drugs and other compounds on the structure and function of proteins, enzymes, and other macromolecules.
合成法
2M4TFPBA can be synthesized through a variety of methods. The most common method is a two-step reaction, beginning with the reaction of 4-trifluoromethoxyphenylboronic acid (TFMPBA) with 2-methoxyethanol in the presence of a base, such as potassium carbonate, to form the desired product. Other methods include the reaction of 4-trifluoromethoxyphenylboronic acid and 2-methoxyethanol in the presence of a catalyst, such as palladium chloride, or the reaction of TFMPBA with 2-methoxyethanol in the presence of a strong acid, such as hydrochloric acid.
特性
IUPAC Name |
[2-(methoxymethoxy)-4-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3O4/c1-16-5-17-8-4-6(9(11,12)13)2-3-7(8)10(14)15/h2-4,14-15H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXASTBBIGEKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)OCOC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


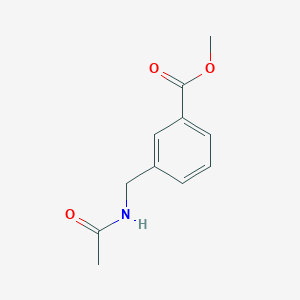
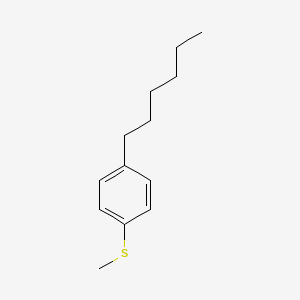
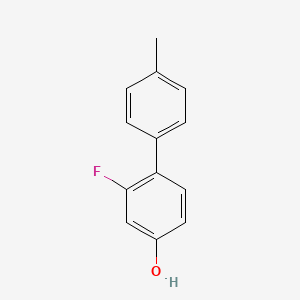

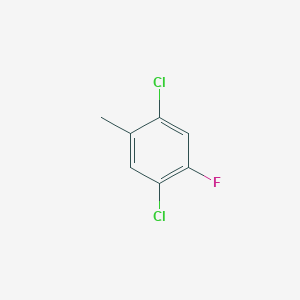
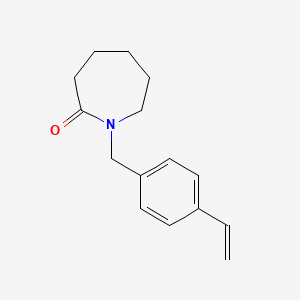


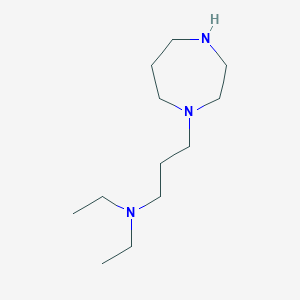
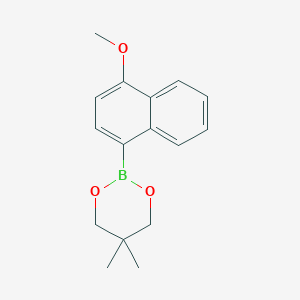


![3-[(2-Tetrahydropyranyl)oxy]propanoic acid](/img/structure/B6329450.png)